2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid
Description
2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole derivative featuring a carboxylic acid group at position 4 and a but-2-yn-1-yl-substituted amino group at position 2. The compound’s structure combines the aromatic thiazole core with a terminal alkyne moiety, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-(but-2-ynylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2S/c1-2-3-4-9-8-10-6(5-13-8)7(11)12/h5H,4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
XZVSXAQXQSHZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of a thiazole derivative with an appropriate alkyne and an amine. One common method involves the use of a thiazole-4-carboxylic acid derivative, which is reacted with but-2-yn-1-amine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile, with the mixture being heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid, in anticancer therapy. The presence of the thiazole moiety has been associated with significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazole structures have shown promising results in inhibiting growth in breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells.
Case Study:
A study synthesized a series of thiazole derivatives and evaluated their antiproliferative activity against several human cancer cell lines. One derivative demonstrated an IC50 value of 5.71 µM against MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | MCF-7 | 5.71 |
| Thiazole Derivative B | PC3 | 6.14 |
| Thiazole Derivative C | HepG2 | 4.50 |
Antimicrobial Properties
Thiazole derivatives have also been studied for their antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Case Study:
Research focused on the synthesis of thiazole-based compounds showed that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.09 µg/mL .
Pesticidal Activity
The structural characteristics of thiazole compounds allow them to function as effective pesticides. Research has indicated that these compounds can disrupt the metabolic processes of pests, leading to their mortality.
Case Study:
A series of thiazole derivatives were tested for insecticidal activity against common agricultural pests. The results showed that specific compounds significantly reduced pest populations in controlled trials, suggesting their utility in crop protection strategies.
Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing advanced materials such as polymers and nanocomposites.
Case Study:
In a recent study, researchers incorporated thiazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials exhibited improved performance compared to traditional polymers, indicating potential applications in electronics and coatings .
Mechanism of Action
The mechanism of action of 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-4-carboxylic acid derivatives exhibit diverse biological and chemical profiles depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazole-4-Carboxylic Acid Derivatives
*Estimated based on structural similarity to (C₉H₁₀N₂O₂S for pentynyl analog).
Key Observations:
Substituent Effects on Physicochemical Properties :
- Electron-Withdrawing Groups : Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl, trifluoromethyl) exhibit higher molecular weights and increased acidity compared to alkyl or alkyne substituents .
- Solubility : Aryl-substituted analogs (e.g., 2-thienyl, 4-methylphenyl) are generally insoluble in water but soluble in polar organic solvents like DMSO, whereas the methoxycarbonyl derivative may show enhanced solubility due to ester functionality .
Biological Activity: AgrA Inhibition: Aryl-substituted derivatives, particularly 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, demonstrate anti-quorum sensing activity by binding to AgrA receptors in Gram-positive bacteria . The bulky aryl groups likely enhance hydrophobic interactions with the receptor’s binding pocket.
Synthetic and Storage Considerations :
- Halogenated and trifluoromethyl derivatives often require stringent storage conditions due to hydrolytic sensitivity, while methoxycarbonyl and alkyne-substituted analogs are more stable at room temperature .
Biological Activity
2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid, identified by its CAS number 1865625-36-0, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may contribute to various pharmacological effects, making it an interesting subject for research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 196.23 g/mol. The thiazole ring structure is known for its versatile biological activity, often serving as a pharmacophore in drug development.
| Property | Value |
|---|---|
| CAS Number | 1865625-36-0 |
| Molecular Formula | C8H8N2O2S |
| Molecular Weight | 196.23 g/mol |
| Potential Applications | Antimicrobial, Antitumor |
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to this compound have shown significant activity against various bacterial strains. For instance, studies indicate that thiazole compounds exhibit minimum inhibitory concentrations (MICs) ranging from 0.7 to 3.91 μg/mL against pathogens such as Micrococcus luteus and Bacillus spp. .
Antitumor Activity
The anticancer potential of thiazole derivatives has also been explored. Research indicates that certain thiazole-based compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example, compounds with similar structural motifs have demonstrated IC50 values less than that of standard chemotherapeutics like doxorubicin in various cancer cell lines . The structure–activity relationship (SAR) studies suggest that substituents on the thiazole ring significantly influence cytotoxicity.
The biological activity of this compound may involve interaction with specific molecular targets within cells. Thiazoles are known to interact with enzymes or receptors, modulating their activity and influencing biochemical pathways relevant to disease states. For instance, they may act as enzyme inhibitors or receptor antagonists, affecting processes such as cell signaling and metabolic regulation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of thiazole derivatives against resistant bacterial strains. The results showed that compounds with a butynyl amino group exhibited enhanced activity compared to their non-substituted counterparts.
- Anticancer Properties : In vitro studies on cancer cell lines treated with thiazole derivatives demonstrated significant reductions in cell viability, with some compounds achieving IC50 values indicating potent anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
